
1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic molecule that appears to be designed for biological activity. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed. The tetrahydroquinoline core is a common feature in medicinal chemistry due to its presence in various biologically active molecules. The urea moiety is also a functional group of interest in drug design, often contributing to the compound's binding affinity to biological targets.
Synthesis Analysis
The synthesis of related tetrahydroquinoline ureas is described in the first paper, where novel chroman and tetrahydroquinoline ureas were synthesized and evaluated for their activity as TRPV1 antagonists . Although the exact synthesis of 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is not detailed, the methods used for similar compounds involve the introduction of aryl substituents to the bicyclic scaffold, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline ureas, as mentioned in the first paper, includes aryl substituents that are crucial for the compound's activity at the TRPV1 receptor . The presence of a chlorobenzyl group in the compound of interest suggests that it may also interact with biological targets in a similar manner, with the chlorine atom potentially playing a role in the compound's binding affinity and selectivity.
Chemical Reactions Analysis
The tetrahydroquinoline ureas were found to be potent CYP3A4 inhibitors, indicating that they can participate in chemical reactions involving this liver enzyme, which is responsible for the metabolism of many drugs . The presence of a urea group in the compound suggests that it may also have similar inhibitory effects on CYP3A4 or other enzymes, which could influence its pharmacokinetic profile.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea are not directly reported in the provided papers, the properties of similar compounds can offer some insights. The tetrahydroquinoline ureas' ability to cross the blood-brain barrier indicates that the compound may also possess this property, which is significant for central nervous system activity . Additionally, the presence of a chlorobenzyl group could affect the compound's lipophilicity, solubility, and overall pharmacokinetic behavior.
科学的研究の応用
2. Antiproliferative and Antimicrobial Potential Perković et al. (2016) synthesized novel compounds with structures related to 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea. They found that these compounds displayed significant antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. Additionally, some compounds exhibited high antioxidant activity and weak inhibition of soybean lipoxygenase, indicating potential antimicrobial applications (Perković et al., 2016).
3. Role in Advanced Organic Synthesis Techniques Kaptı, Dengiz, and Balcı (2016) described the use of compounds similar to 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea in synthesizing pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate. Their research shows the importance of such compounds in the synthesis of complex organic molecules, which could have pharmaceutical applications (Kaptı, Dengiz, & Balcı, 2016).
4. Implications in TRPV1 Antagonism and Analgesic Potential Research by Schmidt et al. (2011) on chroman and tetrahydroquinoline ureas, closely related to the compound , revealed their activity as TRPV1 antagonists. This suggests potential applications in the development of new pain relief medications, as these compounds showed efficacy in chronic and acute pain models (Schmidt et al., 2011).
Safety and Hazards
The safety and hazards of “1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” are not specified in the available literature. As it is used for research purposes only, it is not intended for human or veterinary use.
将来の方向性
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that “1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” and its derivatives could be of interest in future research.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-4-1-11(2-5-13)10-19-17(23)20-14-6-7-15-12(9-14)3-8-16(22)21-15/h1-2,4-7,9H,3,8,10H2,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWVVQAGAUCKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

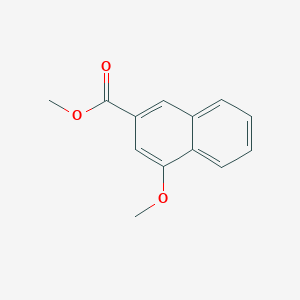
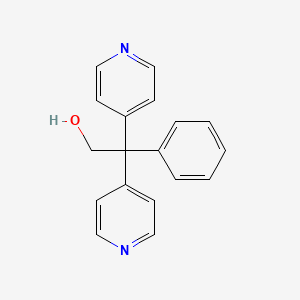
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)
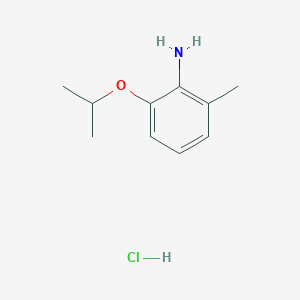
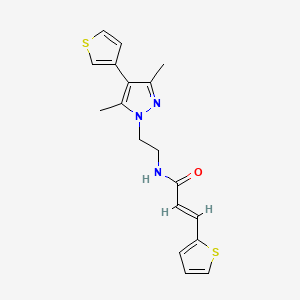
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)
![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)
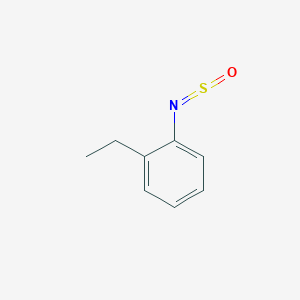
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)
![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)